molecular formula C19H23NO3S B3854099 [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone

[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone

Cat. No.: B3854099
M. Wt: 345.5 g/mol
InChI Key: FXQRYZNCQKECNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as IUPAC name, CAS number, and common names if available. It also includes the class or family of compounds it belongs to, based on its functional groups .


Synthesis Analysis

The synthesis of a compound refers to the methods used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for drugs, which can have specific targets within the body .

Safety and Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and any precautions that should be taken when handling it .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and any improvements that could be made to its synthesis .

Properties

IUPAC Name

[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13-7-9-24-19(13)18(22)14-4-3-8-20(11-14)12-15-10-16(23-2)5-6-17(15)21/h5-7,9-10,14,21H,3-4,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQRYZNCQKECNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Reactant of Route 2
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Reactant of Route 3
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Reactant of Route 4
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Reactant of Route 5
Reactant of Route 5
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Reactant of Route 6
Reactant of Route 6
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.